molecular formula C23H17ClF2N2 B10914854 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10914854
M. Wt: 394.8 g/mol
InChI Key: FRDSZEPNYUNKPP-UHFFFAOYSA-N
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Description

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these reaction parameters to achieve large-scale synthesis with high efficiency and minimal by-products.

Chemical Reactions Analysis

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloro and fluorophenyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-phenyl-3,5-dimethylpyrazole: Lacks the chloro and fluorophenyl groups, resulting in different chemical properties and applications.

    4-chloro-3,5-diphenylpyrazole:

    3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the chloro and dimethylphenyl groups, affecting its chemical behavior and applications. The uniqueness of 4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17ClF2N2

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-1-(3,4-dimethylphenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C23H17ClF2N2/c1-14-3-12-20(13-15(14)2)28-23(17-6-10-19(26)11-7-17)21(24)22(27-28)16-4-8-18(25)9-5-16/h3-13H,1-2H3

InChI Key

FRDSZEPNYUNKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F)C

Origin of Product

United States

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